

3-Methoxypicolinimidamide hydrochloride solubility data

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Compound of Interest

Compound Name: 3-Methoxypicolinimidamide hydrochloride

Cat. No.: B1455288

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An In-Depth Technical Guide Solubility Profile of **3-Methoxypicolinimidamide Hydrochloride**: A Methodological Approach

Abstract

This technical guide provides a comprehensive framework for the characterization of the aqueous and organic solubility of **3-Methoxypicolinimidamide hydrochloride** (CAS: 1179362-06-1). Due to the limited availability of public solubility data for this compound, this document emphasizes the establishment of robust, validated experimental protocols. It is designed for researchers, chemists, and drug development professionals who require accurate solubility data for applications ranging from reaction chemistry to pharmaceutical formulation. The guide details the principles and step-by-step execution of the gold-standard saturation shake-flask method for determining thermodynamic solubility and outlines validated analytical procedures for quantification, including High-Performance Liquid Chromatography (HPLC) and UV-Vis Spectrophotometry.

Introduction and Background

3-Methoxypicolinimidamide hydrochloride is a pyridine-based organic compound recognized for its utility as a building block in synthetic chemistry. Structurally, it features a pyridine ring, a methoxy group, and an imidamide functional group, with the hydrochloride salt form generally enhancing aqueous solubility and handling properties.

Solubility is a fundamental physicochemical property that governs the performance of a chemical compound in a multitude of applications. In drug discovery and development, aqueous solubility is a critical determinant of a drug's absorption, distribution, and overall bioavailability.^[1] For synthetic chemists, understanding solubility in various organic solvents is paramount for optimizing reaction conditions, purification, and crystallization processes.

This guide addresses the current information gap by providing a first-principles approach to solubility determination. We will detail the necessary methodologies to empower researchers to generate reliable and reproducible solubility data for **3-Methoxypicolinimidamide hydrochloride**.

Physicochemical Properties

A summary of the known properties of **3-Methoxypicolinimidamide hydrochloride** is presented below. This information serves as the foundation for the experimental design.

Property	Value	Source
CAS Number	1179362-06-1	[2] [3]
Molecular Formula	C ₇ H ₁₀ ClN ₃ O	[2] [3]
Molecular Weight	187.63 g/mol	[2]
Appearance	White to off-white powder/solid	[4]
Storage Conditions	Room Temperature, Sealed in Dry	[2] [5]

Core Principles of Solubility Determination

Before proceeding to experimental protocols, it is essential to understand the types of solubility and the key factors influencing them.

Thermodynamic vs. Kinetic Solubility

- Thermodynamic Solubility (or Equilibrium Solubility) is the concentration of a solute in a saturated solution when the system has reached equilibrium. This is the "true" solubility and is determined under conditions where the solid compound has been in contact with the

solvent for a sufficient time to achieve a stable concentration.[\[6\]](#) The shake-flask method described in this guide is the gold standard for its determination.[\[7\]](#)

- Kinetic Solubility is measured by dissolving the compound in an organic solvent (typically DMSO) and then adding this stock solution to an aqueous buffer. The concentration at which precipitation is first observed is the kinetic solubility.[\[4\]](#)[\[8\]](#) This high-throughput method is often used in early discovery screening but can overestimate the true thermodynamic solubility.[\[6\]](#)

The Critical Influence of pH

As a hydrochloride salt of a basic compound, the aqueous solubility of **3-Methoxypicolinimidamide hydrochloride** is expected to be highly pH-dependent. The imidamide and pyridine nitrogen atoms can be protonated. At low pH, the compound will exist predominantly in its protonated, cationic form, which is generally more soluble in water. As the pH increases, the compound will deprotonate to its free base form, which is typically less soluble, potentially leading to precipitation.[\[9\]](#)[\[10\]](#)[\[11\]](#) This relationship is fundamental to understanding its behavior in buffered solutions.

Experimental Protocol: Thermodynamic Solubility Determination

This section details the saturation shake-flask method, adhering to principles outlined in international guidelines for pharmaceutical sciences.[\[7\]](#)[\[12\]](#)[\[13\]](#)

Objective

To determine the equilibrium solubility of **3-Methoxypicolinimidamide hydrochloride** in various aqueous and organic solvents at a controlled temperature.

Materials and Equipment

- **3-Methoxypicolinimidamide hydrochloride**
- Volumetric flasks, glass vials with screw caps
- Orbital shaker with temperature control

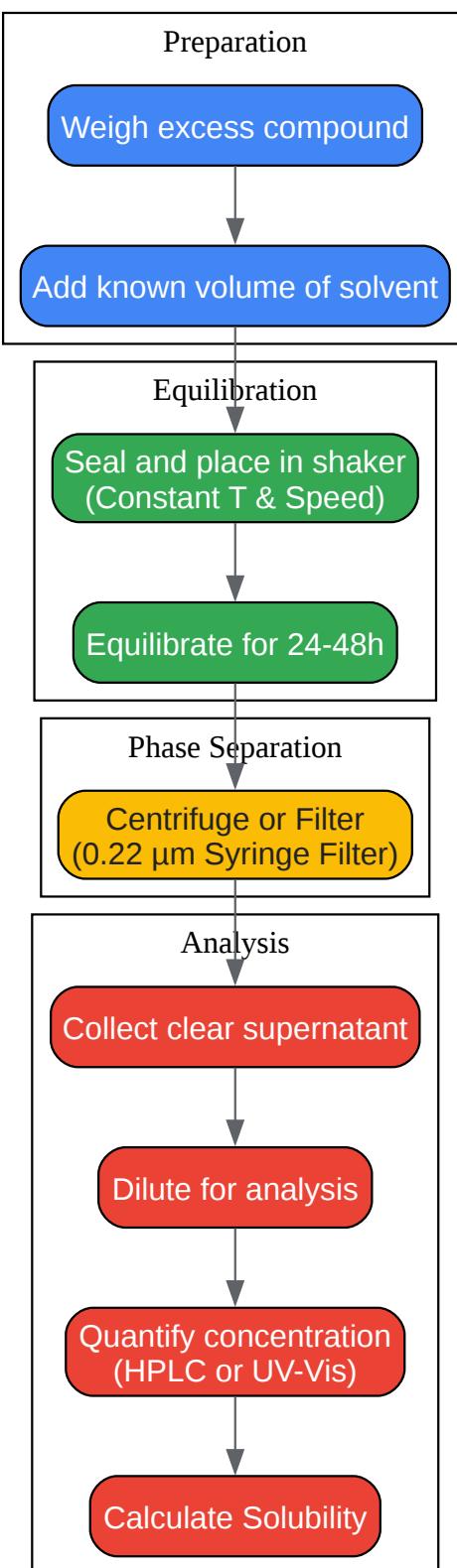
- Analytical balance
- Calibrated pH meter
- Syringe filters (e.g., 0.22 µm PVDF or PTFE)
- Centrifuge
- Quantification instrument (HPLC-UV or UV-Vis Spectrophotometer)
- Solvents:
 - Aqueous: Deionized water, pH 1.2 buffer (0.1 N HCl), pH 4.5 acetate buffer, pH 6.8 phosphate buffer.[7]
 - Organic: Methanol, Ethanol, Acetonitrile, Dichloromethane, etc.

Step-by-Step Methodology

- Preparation: Add an excess amount of **3-Methoxypicolinimidamide hydrochloride** to a series of glass vials. An amount sufficient to ensure solid remains visible at the end of the experiment is required (e.g., 5-10 mg).
- Solvent Addition: Accurately dispense a known volume of the chosen solvent (e.g., 2 mL) into each vial.
- Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant speed (e.g., 150 rpm) and temperature (e.g., 25°C or 37°C). Allow the suspensions to equilibrate for at least 24-48 hours.[14] To confirm equilibrium, samples can be taken at various time points (e.g., 24, 48, 72 hours) until the measured concentration remains constant.[7]
- Phase Separation: After equilibration, remove the vials and allow the undissolved solid to settle. To separate the saturated supernatant from the excess solid, either:
 - Centrifuge the vials at high speed (e.g., 14,000 rpm for 10 minutes).

- Filter the supernatant using a chemically compatible syringe filter. This is a critical step to avoid aspirating solid particles, which would artificially inflate the solubility reading.
- Sample Preparation for Analysis: Immediately after separation, carefully pipette a known volume of the clear supernatant and dilute it with the appropriate mobile phase (for HPLC) or solvent blank (for UV-Vis) to a concentration that falls within the linear range of the analytical calibration curve.
- Quantification: Analyze the diluted samples using a pre-validated analytical method as described in Section 5.
- Final pH Measurement: For aqueous buffers, the pH of the final saturated solution should be measured to ensure it has not shifted significantly during the experiment.[13]

Experimental Workflow Diagram

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Caption: Workflow for Thermodynamic Solubility Determination.

Analytical Quantification Protocols

Accurate quantification of the dissolved compound is essential. The choice of method depends on available instrumentation and the purity of the sample.

Method A: High-Performance Liquid Chromatography (HPLC-UV)

HPLC is the preferred method due to its high specificity and ability to separate the analyte from potential impurities or degradants.

- **Rationale:** Pyridine-containing compounds are typically UV-active and can be readily analyzed using reverse-phase HPLC.[\[2\]](#)[\[15\]](#)[\[16\]](#) This method is robust and widely applicable.
- **Suggested Starting Conditions:**
 - Column: C18, 4.6 x 150 mm, 5 µm
 - Mobile Phase: A gradient of Acetonitrile and Water, both containing 0.1% Formic Acid or Trifluoroacetic Acid to ensure good peak shape for the basic compound.
 - Flow Rate: 1.0 mL/min
 - Detection: UV detector set to a wavelength between 250-270 nm, where pyridine rings typically absorb.[\[17\]](#) The optimal wavelength should be confirmed by running a UV scan of a standard solution.
 - Injection Volume: 10 µL
- **Calibration:**
 - Prepare a stock solution of **3-Methoxypicolinimidamide hydrochloride** of known concentration (e.g., 1 mg/mL) in the mobile phase.
 - Perform serial dilutions to create a series of at least five calibration standards spanning the expected concentration range of the diluted solubility samples.
 - Inject each standard and plot the peak area versus concentration.

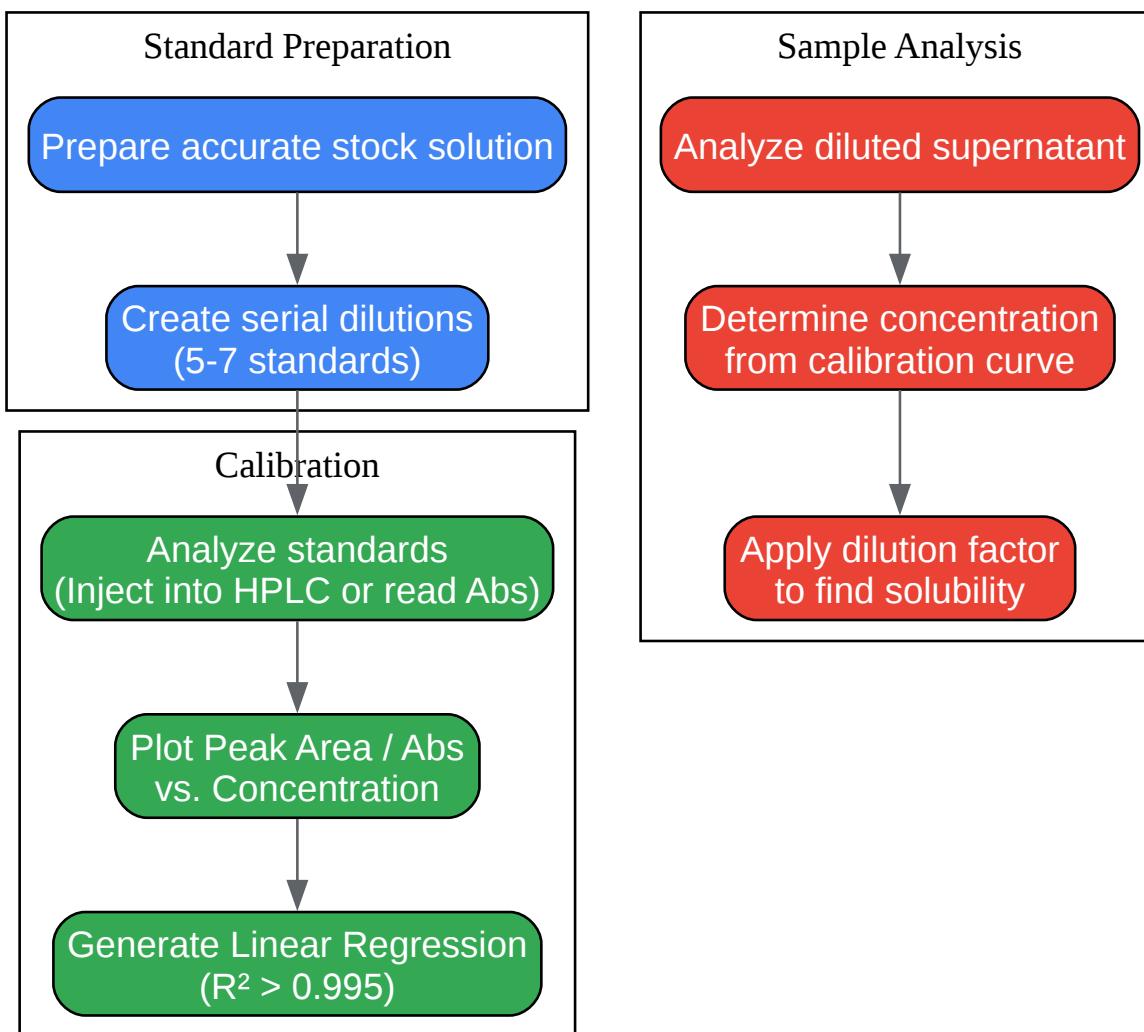
- Perform a linear regression to generate a calibration curve. An R^2 value > 0.995 is required for a reliable assay.
- Sample Analysis: Inject the diluted supernatant samples and use the peak area and the calibration curve equation to determine their concentration. Calculate the original solubility value by accounting for the dilution factor.

Method B: UV-Vis Spectrophotometry

This is a simpler, faster method suitable for pure compounds in solvents that do not interfere with the measurement.

- Rationale: Aromatic compounds exhibit strong UV absorbance, which can be directly related to concentration via the Beer-Lambert Law.[18][19]
- Procedure:
 - Determine λ_{max} : Scan a dilute solution of the compound in the chosen solvent (e.g., ethanol or water) from 200-400 nm to find the wavelength of maximum absorbance (λ_{max}).
 - Calibration: Prepare a series of calibration standards as described for HPLC. Measure the absorbance of each standard at λ_{max} using the pure solvent as a blank.
 - Create Curve: Plot absorbance versus concentration to generate a Beer-Lambert Law calibration curve.
 - Sample Analysis: Measure the absorbance of the appropriately diluted supernatant samples and determine their concentration from the calibration curve.

Analytical Workflow Diagram



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Caption: Workflow for Analytical Method Validation and Quantification.

Data Presentation and Interpretation

All generated solubility data should be recorded systematically. The following table provides a template for data organization.

Solvent System	pH (at equilibrium)	Temperature (°C)	Solubility (mg/mL)	Solubility (mM)
Deionized Water	Measure	25		
0.1 N HCl	1.2	25		
Acetate Buffer	4.5	25		
Phosphate Buffer	6.8	25		
Methanol	N/A	25		
Ethanol	N/A	25		
Other Solvents	N/A	25		

Conclusion

This guide provides a scientifically rigorous and experimentally validated framework for determining the solubility of **3-Methoxypicolinimidamide hydrochloride**. By adhering to the detailed protocols for the shake-flask method and employing validated HPLC or UV-Vis quantification techniques, researchers can generate the high-quality, reliable data necessary for informed decision-making in chemical synthesis, process development, and pharmaceutical research. The principles and methodologies outlined herein are grounded in established scientific practices and regulatory guidelines, ensuring the integrity and utility of the resulting solubility profile.

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